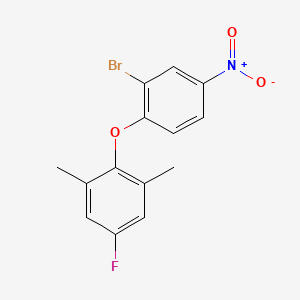![molecular formula C11H15NSi B13976417 4-Methyl-2-[2-(trimethylsilyl)ethynyl]pyridine CAS No. 884494-41-1](/img/structure/B13976417.png)
4-Methyl-2-[2-(trimethylsilyl)ethynyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-[2-(trimethylsilyl)ethynyl]pyridine is an organic compound with the molecular formula C10H15NSi It is a derivative of pyridine, where the 2-position is substituted with a trimethylsilyl-ethynyl group and the 4-position with a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[2-(trimethylsilyl)ethynyl]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylpyridine and trimethylsilylacetylene.
Reaction Conditions: A palladium-catalyzed coupling reaction, such as the Sonogashira coupling, is employed. This reaction involves the use of a palladium catalyst (e.g., PdCl2(PPh3)2) and a copper co-catalyst (e.g., CuI) in the presence of a base (e.g., triethylamine).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-2-[2-(trimethylsilyl)ethynyl]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.
Coupling Reactions: It can be used in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles.
Oxidation and Reduction: Reagents such as oxidizing agents (e.g., KMnO4) and reducing agents (e.g., LiAlH4) can be used.
Coupling Reactions: Palladium catalysts and copper co-catalysts are commonly used.
Major Products Formed
The major products formed depend on the specific reactions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the trimethylsilyl group.
Wissenschaftliche Forschungsanwendungen
4-Methyl-2-[2-(trimethylsilyl)ethynyl]pyridine has several applications in scientific research:
Biology: Its derivatives may be explored for potential biological activities, although specific applications are less documented.
Industry: It can be used in the synthesis of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-Methyl-2-[2-(trimethylsilyl)ethynyl]pyridine involves its interaction with various molecular targets and pathways. The trimethylsilyl group provides steric hindrance and electronic effects that can influence the reactivity and stability of the compound. This makes it useful as a protecting group in organic synthesis and as a precursor for further functionalization .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Trimethylsilyl)ethynylpyridine: Similar structure but lacks the methyl group at the 4-position.
4-(Trimethylsilyl)ethynylbenzoates: Similar functional group but attached to a benzene ring instead of a pyridine ring.
2-(Trimethylsilyl)ethynylaniline: Similar functional group but attached to an aniline ring.
Uniqueness
4-Methyl-2-[2-(trimethylsilyl)ethynyl]pyridine is unique due to the presence of both the trimethylsilyl-ethynyl group and the methyl group on the pyridine ring. This combination of substituents provides distinct steric and electronic properties, making it a valuable compound for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
884494-41-1 |
|---|---|
Molekularformel |
C11H15NSi |
Molekulargewicht |
189.33 g/mol |
IUPAC-Name |
trimethyl-[2-(4-methylpyridin-2-yl)ethynyl]silane |
InChI |
InChI=1S/C11H15NSi/c1-10-5-7-12-11(9-10)6-8-13(2,3)4/h5,7,9H,1-4H3 |
InChI-Schlüssel |
GXVFLGYSDANOJO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1)C#C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















